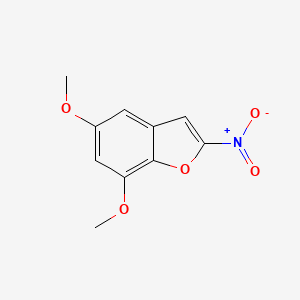
5,7-Dimethoxy-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a nitro group at the 2 position on the benzofuran ring.
Preparation Methods
The synthesis of 5,7-Dimethoxy-2-nitrobenzofuran can be achieved through several methods:
Electrophilic Nitration: This involves the nitration of 5,7-dimethoxybenzofuran using a nitrating agent such as nitric acid in the presence of acetic anhydride.
Condensation Reactions: Another method involves the condensation of 5,7-dimethoxysalicylic aldehyde with bromonitromethane, followed by cyclization to form the benzofuran ring.
Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the nitrobenzofuran derivative.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to minimize side reactions.
Chemical Reactions Analysis
5,7-Dimethoxy-2-nitrobenzofuran undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dimethoxy-2-nitrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs with anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-nitrobenzofuran involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s ability to bind to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
5,7-Dimethoxy-2-nitrobenzofuran can be compared with other benzofuran derivatives such as:
2-Nitrobenzofuran: Lacks the methoxy groups and has different biological activities and chemical reactivity.
5,7-Dimethoxybenzofuran: Lacks the nitro group and has different pharmacological properties.
2-Amino-5,7-dimethoxybenzofuran: Formed by the reduction of the nitro group in 5,7-Dimethoxy-2-nitrobenzofuran and has distinct biological activities.
Properties
CAS No. |
65162-21-2 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5,7-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-7-3-6-4-9(11(12)13)16-10(6)8(5-7)15-2/h3-5H,1-2H3 |
InChI Key |
XBTTTWVBBITIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


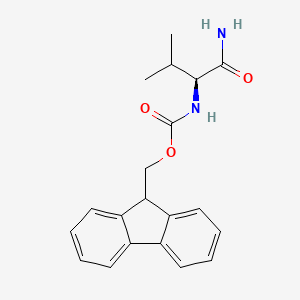
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
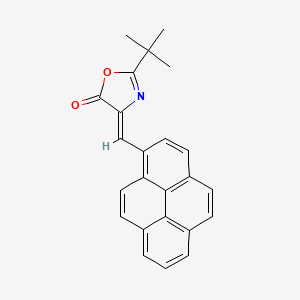
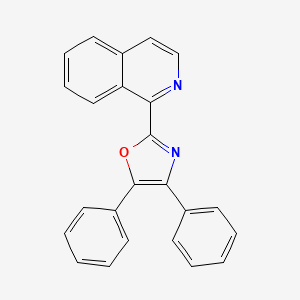
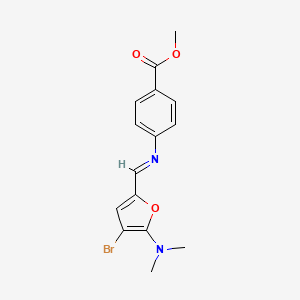
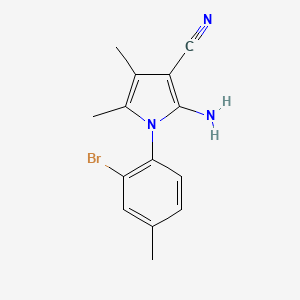
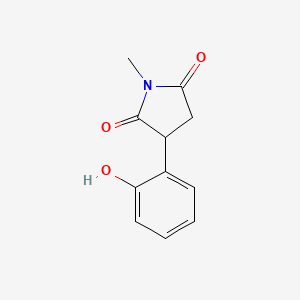
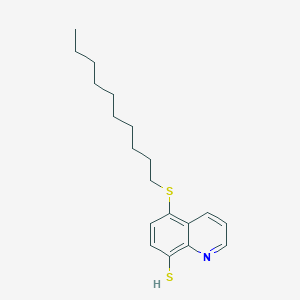
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
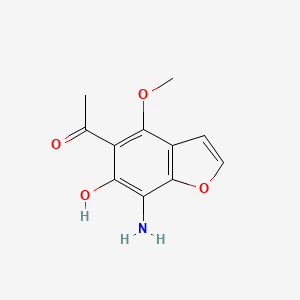
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
